molecular formula C9H4F6O B3088868 2,6-Bis(trifluoromethyl)benzaldehyde CAS No. 118762-55-3

2,6-Bis(trifluoromethyl)benzaldehyde

Cat. No.: B3088868
CAS No.: 118762-55-3
M. Wt: 242.12 g/mol
InChI Key: RHHRPFMCPJVSQZ-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H4F6O. It is characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde core. This compound is known for its unique chemical properties and is widely used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Bis(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-bis(trifluoromethyl)benzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise monitoring of reaction parameters ensures consistent quality and high efficiency. The compound is then purified through distillation or recrystallization to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Bis(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the development of fluorinated analogs of biologically active molecules, which can be used in drug discovery and development.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals, particularly those requiring fluorinated moieties for enhanced bioactivity and stability.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-bis(trifluoromethyl)benzaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde and trifluoromethyl groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic regions of biological targets .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzaldehyde
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde

Comparison: 2,6-Bis(trifluoromethyl)benzaldehyde is unique due to the presence of two trifluoromethyl groups at the 2 and 6 positions on the benzene ring. This structural arrangement imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its mono-substituted counterparts. Additionally, the compound’s enhanced lipophilicity and metabolic stability make it a valuable building block in the synthesis of bioactive molecules .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHRPFMCPJVSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460945
Record name 2,6-bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118762-55-3
Record name 2,6-bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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